
1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Description
1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a synthetic organic compound that features a morpholine ring, a phenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C15H17N3O3/c19-14(18-8-10-20-11-9-18)7-6-13-16-15(17-21-13)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
HHSLXHQAOSZTST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Propanone Backbone: The propanone backbone can be synthesized through a series of aldol condensations and subsequent reductions.
Introduction of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group or morpholine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in signal transduction or metabolic regulation.
Comparison with Similar Compounds
- 1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-triazol-5-yl)propan-1-one
- 1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-1-one
Uniqueness: 1-(Morpholin-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research fields.
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